molecular formula C18H27ClN2O2 B2655073 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride CAS No. 2418680-72-3

2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride

Cat. No.: B2655073
CAS No.: 2418680-72-3
M. Wt: 338.88
InChI Key: IKSLKMZMUIOHGI-UHFFFAOYSA-N
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Description

2-{1-[1-(3-Methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride is a chemical compound of interest in neuroscience research, primarily for its role as a ligand for the histamine H3 receptor (H3R). The histamine H3 receptor is a G-protein-coupled receptor that functions as an auto- and heteroreceptor, providing a mechanism to modulate the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, dopamine, and serotonin . This modulatory role makes the H3R a prominent target for investigating potential therapeutic interventions for a range of neurological disorders and conditions . Antagonists or inverse agonists of the H3 receptor are studied for their potential neuroprotective effects and their application in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy . The structural motif of this compound, which includes a piperidine ring, is commonly found in pharmacologically active molecules and is known to contribute to favorable interactions with target proteins and to influence the pharmacokinetic properties of a molecule . Research into dual-acting H3R ligands, which may combine receptor antagonism with additional properties such as antioxidant activity, represents a cutting-edge approach to developing new tools for treating neurological disorders associated with increased neuronal oxidative stress . This product is intended to support such advanced investigative work in a laboratory setting.

Properties

IUPAC Name

[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLKMZMUIOHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylcyclopropanecarbonyl chloride with piperidine to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for studying conditions such as anxiety and depression. The piperidine and cyclopropane moieties may enhance its ability to cross the blood-brain barrier, thus influencing central nervous system activity.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has shown promise in targeting Cryptosporidium species, which are responsible for cryptosporidiosis. The compound's ability to inhibit the growth of these parasites in vitro suggests a mechanism that disrupts their life cycle, potentially through interference with metabolic pathways unique to the parasites .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance efficacy. For instance, variations in the aryl and piperidine groups can significantly impact potency against specific biological targets. This information is crucial for optimizing lead compounds in drug discovery efforts .

Case Study 1: Antiparasitic Efficacy

In a study published on the efficacy of various compounds against C. parvum, 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride was tested alongside other analogs. The results indicated that this compound exhibited a moderate EC50 value of approximately 2.1 μM, demonstrating its potential as a lead compound for further development against cryptosporidiosis .

Case Study 2: Neuropharmacological Testing

Another study focused on evaluating the neuropharmacological effects of compounds structurally related to this compound. Behavioral assays in rodent models indicated anxiolytic effects similar to those observed with established anxiolytics, suggesting that this compound could be developed as a novel treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound : 2-{1-[1-(3-Methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride C₁₉H₂₅ClN₂O₃ 372.87 3-Methoxyphenyl, cyclopropanecarbonyl Reference compound; cyclopropane may enhance metabolic stability .
1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride C₂₂H₂₇ClN₂O₃ 414.92 Indene-carbonyl Bulkier indene group increases molecular weight; potential for altered receptor selectivity .
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C₁₂H₁₆ClN₃O₃ 285.73 Nitro group Electron-withdrawing nitro group may reduce bioavailability compared to methoxy analogs .
1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride (Tramadol impurity) C₁₆H₂₃ClN₂O 294.82 Cyclohexene, dimethylaminomethyl Higher retention time (1.42 vs. tramadol’s 1.00) suggests increased lipophilicity .
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride C₁₄H₂₃ClN₂O 270.80 4-Methoxybenzyl Smaller substituent may improve blood-brain barrier penetration .

Functional Group Impact

  • Cyclopropane vs.
  • Methoxy Position : The 3-methoxy substitution in the target compound contrasts with 4-methoxy in ’s analog; positional isomers often exhibit divergent pharmacological profiles due to steric or electronic effects .
  • Aromatic Substituents : Nitro groups () increase polarity and reduce passive diffusion, whereas methoxy groups balance lipophilicity and hydrogen-bonding capacity .

Pharmacokinetic and Analytical Insights

  • Retention Behavior : The tramadol impurity with a cyclohex-1-ene group () has a retention time of 1.42, significantly higher than tramadol (1.00), indicating greater lipophilicity. The target compound’s cyclopropane may similarly influence chromatographic behavior, though specific data is unavailable .
  • Metabolic Stability : Cyclopropane rings are less prone to oxidative metabolism compared to cyclohexene or indene groups, suggesting the target compound may have a longer half-life than analogs in and .

Research Findings and Implications

  • Dual-Acting Modulators : Compounds like the target and ’s dual FFAR1/FFAR4 modulators highlight the importance of balanced substituents for multi-target activity. The cyclopropanecarbonyl group could mimic fatty acid structures, aiding FFAR binding .
  • The target compound’s cyclopropane may reduce such risks .
  • Synthetic Feasibility : and outline synthetic routes for similar compounds, suggesting the target could be synthesized via cyclopropanation of preformed piperidine intermediates .

Biological Activity

The compound 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride , with the CAS number 2418680-72-3 , is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Formula

The structural formula of the compound can be represented as follows:

C17H24N2O2HCl\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{HCl}

Key Features

  • Molecular Weight : 304.84 g/mol
  • Purity : Typically available at 90% to 95% purity in commercial preparations .

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurological and cancer-related applications. The following sections detail specific activities.

1. Neuropharmacological Effects

Studies suggest that compounds with similar piperidine structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, piperidine derivatives have been investigated for their potential as antidepressants and anxiolytics due to their modulatory effects on these neurotransmitters.

2. Anticancer Activity

Recent investigations into compounds related to this structure have shown promising anticancer properties. For example, derivatives have been noted to inhibit specific kinases involved in tumor growth and proliferation, suggesting potential utility in cancer therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit kinases involved in cancer progression, potentially leading to reduced tumor cell viability.
  • Modulation of Neurotransmitter Release : By interacting with receptor sites in the brain, the compound may enhance or inhibit neurotransmitter release, contributing to its neuropharmacological effects.

In Vitro Studies

A study published in PubMed highlighted that piperidine derivatives can act as effective inhibitors of certain cancer cell lines. The specific activity against human breast cancer cells was noted, with IC50 values indicating significant potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalModulation of serotonin and dopamine
AnticancerInhibition of kinase activity
Selective CytotoxicityEffective against specific cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Cyclopropane Formation : React 3-methoxyacetophenone with a cyclopropanating agent (e.g., trimethylsulfoxonium iodide) under basic conditions to yield 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride .

Piperidine Conjugation : Couple the cyclopropane derivative with 4-(2-aminoethyl)piperidine using a coupling reagent (e.g., HATU or DCC) in anhydrous DCM .

Hydrochloride Salt Formation : Treat the free base with HCl in an ethanol/ether mixture to precipitate the hydrochloride salt .
Key Considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, methanol/DCM gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and piperidine backbone (δ 2.5–3.5 ppm for N-CH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass of C19H25N2O2Cl (e.g., m/z 364.1685 for [M+H]+) .
  • X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Q. What biological systems are appropriate for initial activity screening?

Methodological Answer:

  • In Vitro Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Cell Viability Assays : Use MTT or resazurin-based assays in HEK-293 or SH-SY5Y cell lines to evaluate cytotoxicity .
    Note: Include positive controls (e.g., known inhibitors) and validate results with triplicate runs.

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for powder handling .
  • Exposure Management :
    • Inhalation : Transfer to fresh air; monitor for respiratory distress.
    • Skin Contact : Rinse with water for 15 minutes; apply emollients if irritation persists .
  • Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods optimize the reaction yield of this compound?

Methodological Answer:

  • Reaction Pathway Modeling : Use density functional theory (DFT) to identify energy barriers in cyclopropane formation and amide coupling steps .
  • Machine Learning (ML) : Train models on datasets (e.g., Reaxys) to predict optimal solvents (e.g., THF vs. DMF) and catalyst systems (e.g., Pd/C vs. Raney Ni) .
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, stoichiometry) and analyze via ANOVA to minimize side products .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel effects .

Q. What strategies are effective for improving the compound’s metabolic stability?

Methodological Answer:

  • Isotope Labeling : Synthesize a deuterated analog at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester moieties at the amine group to enhance solubility and delay enzymatic cleavage .
  • Microsomal Incubation : Test stability in human liver microsomes (HLM) with NADPH cofactor; quantify metabolites via UPLC-QTOF .

Q. How does the cyclopropane moiety influence the compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate the compound in a lipid bilayer (e.g., POPC membrane) to analyze cyclopropane-induced rigidity and binding pocket interactions .
  • NMR Relaxation Studies : Measure T1 and T2 relaxation times to assess rotational freedom of the cyclopropane ring .
  • Comparative SAR : Synthesize analogs with cyclohexane or benzene rings and compare potency in receptor assays .

Q. What analytical techniques are critical for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze via:
    • HPLC-DAD : Monitor peak purity and identify degradants using a C18 column (acetonitrile/water + 0.1% TFA) .
    • LC-MS/MS : Fragment ions to elucidate structural changes (e.g., demethylation at the methoxy group) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with variations in the piperidine (e.g., N-methylation) and cyclopropane (e.g., fluorination) regions .

High-Throughput Screening (HTS) : Test analogs in 384-well plates against a panel of 50+ targets (e.g., kinases, ion channels) .

QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with activity .

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